4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide
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Overview
Description
4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group at the 4-position.
Sulfonamide Formation: The functionalized naphthalene is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Oxan Derivative Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-(2-methyloxan-4-yl)naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- Sulfamethazine
- Sulfadiazine
Uniqueness
4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide is unique due to its specific structural features, including the naphthalene ring and the 2-methyloxan-4-yl group. These features contribute to its distinct chemical and biological properties, setting it apart from other sulfonamides.
Properties
IUPAC Name |
4-methoxy-N-(2-methyloxan-4-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-11-13(9-10-22-12)18-23(19,20)17-8-7-16(21-2)14-5-3-4-6-15(14)17/h3-8,12-13,18H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBKFALCLWCFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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